molecular formula C14H23BrN2 B5713045 (2-bromobenzyl)[2-(diethylamino)ethyl]methylamine

(2-bromobenzyl)[2-(diethylamino)ethyl]methylamine

Katalognummer B5713045
Molekulargewicht: 299.25 g/mol
InChI-Schlüssel: DYLDMGCVDQUJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-bromobenzyl)[2-(diethylamino)ethyl]methylamine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BDAM and is a member of the class of compounds known as arylalkylamines. BDAM has been found to have a variety of biochemical and physiological effects and has been used in a number of different research applications.

Wirkmechanismus

BDAM acts by inhibiting the VMAT2 transporter. This inhibition results in the accumulation of monoamine neurotransmitters in the cytoplasm of neurons. This accumulation can lead to changes in neuronal activity and neurotransmitter release.
Biochemical and Physiological Effects:
BDAM has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the nervous system. It has also been found to decrease the uptake of these neurotransmitters into synaptic vesicles. In addition, BDAM has been found to have an effect on the activity of certain ion channels in the nervous system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BDAM in lab experiments is its selectivity for the VMAT2 transporter. This selectivity allows researchers to study the role of this transporter in the nervous system without affecting other neurotransmitter systems. One limitation of using BDAM is its potential toxicity. High doses of BDAM have been found to be toxic to cells in vitro.

Zukünftige Richtungen

There are a number of different future directions for research involving BDAM. One area of interest is the role of VMAT2 in neurodegenerative diseases such as Parkinson's disease. BDAM has been found to increase the release of dopamine in the nervous system, which may have therapeutic potential in the treatment of Parkinson's disease. Another area of interest is the development of new compounds that can selectively inhibit other neurotransmitter transporters in the nervous system.

Synthesemethoden

BDAM can be synthesized using a variety of different methods. One common method involves the reaction of 2-bromobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. This reaction results in the formation of BDAM as a white solid.

Wissenschaftliche Forschungsanwendungen

BDAM has been used in a variety of different scientific research applications. One area where it has been particularly useful is in the study of the nervous system. BDAM has been found to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for the transport of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. By inhibiting this transporter, BDAM can be used to study the release and uptake of these neurotransmitters in the nervous system.

Eigenschaften

IUPAC Name

N-[(2-bromophenyl)methyl]-N',N'-diethyl-N-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BrN2/c1-4-17(5-2)11-10-16(3)12-13-8-6-7-9-14(13)15/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLDMGCVDQUJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.